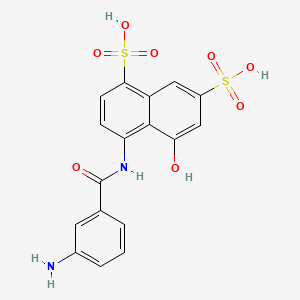
1-Isothiocyanato-4-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-4-methylpentane, also known as 4-methylpentyl isothiocyanate, is an organic compound belonging to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group, which has the general formula RN=C=S. This compound has been detected in certain root vegetables and is considered a potential biomarker for the consumption of these foods .
Vorbereitungsmethoden
1-Isothiocyanato-4-methylpentane can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. This process can be carried out under aqueous conditions using cyanuric acid as the desulfurylation reagent . Another method involves the reaction of amines with phenyl isothiocyanate under mild conditions, which offers advantages such as low toxicity, low cost, and high yield .
Analyse Chemischer Reaktionen
1-Isothiocyanato-4-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas and other derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and catalysts such as dimethylaminopyridine (DMAP). The major products formed from these reactions are typically thioureas and other sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-4-methylpentane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology and Medicine: Naturally occurring isothiocyanates, including this compound, have been studied for their potential cancer chemopreventive properties.
Wirkmechanismus
The mechanism of action of 1-isothiocyanato-4-methylpentane involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. This interaction can result in the induction of detoxification enzymes, which help in the elimination of carcinogens and other harmful substances from the body .
Vergleich Mit ähnlichen Verbindungen
1-Isothiocyanato-4-methylpentane can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in peptide synthesis and as a reagent in organic chemistry.
Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and potential antimicrobial properties.
Benzyl isothiocyanate: Studied for its anticancer properties and found in various cruciferous vegetables.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates .
Eigenschaften
CAS-Nummer |
17608-07-0 |
|---|---|
Molekularformel |
C7H13NS |
Molekulargewicht |
143.25 g/mol |
IUPAC-Name |
1-isothiocyanato-4-methylpentane |
InChI |
InChI=1S/C7H13NS/c1-7(2)4-3-5-8-6-9/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
CZWUENKYXFGDIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)
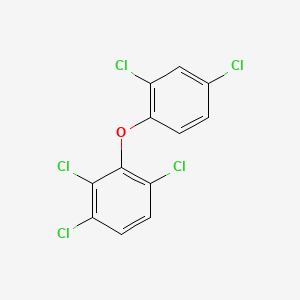

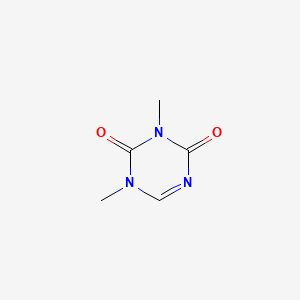

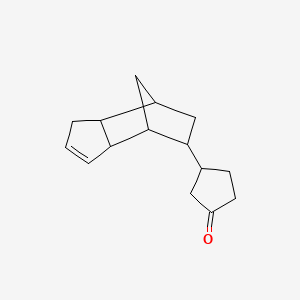
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
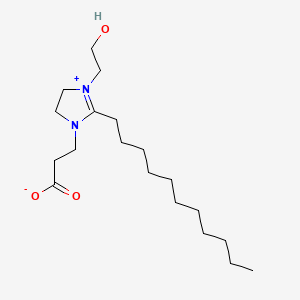
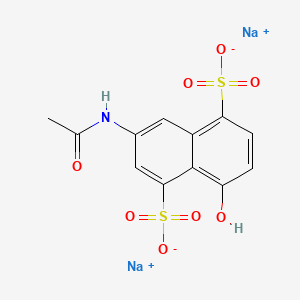
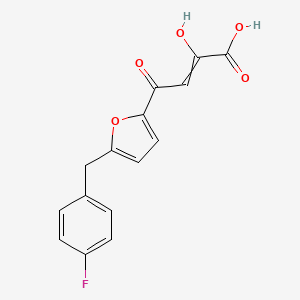
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)

